An In-depth Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile (CAS: 1379326-67-6): A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 2,5-Dibromo-4-fluorobenzonitrile (CAS: 1379326-67-6): A Versatile Building Block in Modern Chemistry
Abstract: This technical guide provides a comprehensive overview of 2,5-Dibromo-4-fluorobenzonitrile, a halogenated aromatic compound of significant interest to the chemical and pharmaceutical sciences. The document details its physicochemical properties, outlines a logical synthetic strategy, and explores its applications as a versatile intermediate in drug discovery and materials science. Particular emphasis is placed on the compound's unique reactivity, which enables selective, stepwise functionalization critical for the construction of complex molecular architectures. Safety protocols and handling procedures are also discussed to ensure its proper use in a research and development setting.
Core Physicochemical & Structural Data
2,5-Dibromo-4-fluorobenzonitrile is a polysubstituted aromatic compound featuring two bromine atoms, a fluorine atom, and a nitrile group attached to a benzene ring. This specific arrangement of functional groups imparts a unique reactivity profile that is highly valuable in synthetic organic chemistry.
| Property | Value | Source(s) |
| CAS Number | 1379326-67-6 | [1] |
| Molecular Formula | C₇H₂Br₂FN | [1] |
| Molecular Weight | 278.90 g/mol | ChemScene |
| Appearance | Pale yellow to white solid (predicted based on related compounds) | N/A |
| Storage | Store in a dry, tightly sealed container at room temperature. | N/A |
| SMILES | N#CC1=CC(Br)=C(F)C(Br)=C1 | N/A |
| InChI Key | N/A (Not publicly available) | N/A |
Synthesis Rationale and Protocol
While a specific, peer-reviewed synthesis for 2,5-Dibromo-4-fluorobenzonitrile is not widely published, a plausible and efficient synthetic route can be designed based on well-established organohalogen chemistry principles. A logical approach would involve the selective bromination of a fluorobenzonitrile precursor.
Proposed Synthetic Pathway: The synthesis can logically commence from 4-fluorobenzonitrile. The nitrile group is a meta-director, while the fluorine atom is an ortho-, para-director. The first bromination would likely occur ortho to the activating fluorine atom. A second bromination would then be directed by both the fluorine and the first bromine atom to the available ortho/para positions.
Exemplary Protocol: Two-Step Electrophilic Bromination of 4-Fluorobenzonitrile
This protocol is a representative method and may require optimization for temperature, reaction time, and purification.
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Step 1: Monobromination
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Dissolve 4-fluorobenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
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Cool the solution to 0°C in an ice bath.
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Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a Lewis acid (e.g., FeCl₃ or AlCl₃).
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Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC until the starting material is consumed.
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Quench the reaction with an aqueous solution of sodium thiosulfate and extract the product with an organic solvent.
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Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography to yield the monobrominated intermediate.
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Step 2: Dibromination
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Dissolve the purified 2-bromo-4-fluorobenzonitrile intermediate (1 equivalent) in a strong acid, such as concentrated sulfuric acid.
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Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise while maintaining the temperature below 25°C.
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Stir the mixture at room temperature for several hours, or until TLC analysis indicates completion.
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Carefully pour the reaction mixture over crushed ice and extract the resulting precipitate with an appropriate solvent (e.g., ethyl acetate).
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Wash the organic extracts, dry, and concentrate. Purify the crude product via recrystallization or column chromatography to obtain 2,5-Dibromo-4-fluorobenzonitrile.
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Caption: Proposed synthetic workflow for 2,5-Dibromo-4-fluorobenzonitrile.
Applications in Research and Drug Development
The synthetic utility of 2,5-Dibromo-4-fluorobenzonitrile is rooted in the distinct reactivity of its functional groups, making it a powerful building block for constructing complex organic molecules.
Selective Cross-Coupling Reactions
The core value of this molecule lies in the differential reactivity of its C-Br and C-F bonds. The carbon-bromine bonds are significantly more susceptible to oxidative addition with transition metal catalysts (e.g., palladium, nickel) than the robust carbon-fluorine bond.[2] This allows for selective, stepwise functionalization.[2] A researcher can first perform a cross-coupling reaction, such as a Suzuki, Stille, or Sonogashira reaction, at one of the C-Br positions.[2] The second C-Br bond can then be targeted under similar or slightly different conditions, leaving the C-F bond intact for potential later-stage modification or to serve as a stable metabolic blocker in a drug candidate. This strategic approach is fundamental in creating diverse molecular libraries for drug screening.
Caption: Stepwise functionalization via sequential Suzuki cross-coupling.
Role of the Fluorine and Nitrile Groups
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Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and bioavailability of drug candidates.[3] The fluorine atom in this molecule can also serve as a sensitive reporter for ¹⁹F-NMR spectroscopy, a powerful technique in fragment-based drug discovery for screening and characterizing ligand-protein interactions.
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Nitrile Group: The cyano (-C≡N) group is a highly versatile synthetic handle.[2] It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones.[2] This versatility allows for further diversification of the molecular scaffold after the core structure has been assembled via cross-coupling reactions.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for CAS 1379326-67-6 is not publicly detailed, data from closely related halogenated benzonitriles provide a strong basis for safe handling protocols.
Hazard Identification (Based on Analogues):
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
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Irritation: Causes skin irritation and serious eye irritation.
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Respiratory: May cause respiratory irritation.
Recommended Handling Procedures:
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Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE):
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Gloves: Wear chemically resistant gloves (e.g., nitrile).
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Eye Protection: Use chemical safety goggles or a face shield.
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Clothing: Wear a lab coat and appropriate protective clothing.
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Handling: Avoid creating dust. Use non-sparking tools. Wash hands thoroughly after handling.
First Aid Measures:
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Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
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Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.
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Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Storage:
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Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
2,5-Dibromo-4-fluorobenzonitrile is a strategically designed chemical intermediate with significant potential in pharmaceutical and materials science research. Its key strengths—differential reactivity of its halogen atoms for selective cross-coupling and the synthetic versatility of its nitrile group—make it an invaluable tool for the synthesis of complex, highly functionalized molecules. Adherence to strict safety protocols is essential when handling this compound to mitigate potential health risks. As the demand for novel chemical entities continues to grow, the utility of such precisely substituted building blocks will undoubtedly expand.
References
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PrepChem.com. Synthesis of A. 2-Bromo-4-fluorobenzonitrile. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Chemical Synthesis: The Power of 4-Bromo-2,5-difluorobenzonitrile. Available from: [Link]
